3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a (Z)-configured thiazolidin-5-ylidene moiety. Key structural elements include:
- 1,3-Benzodioxol-5-ylmethyl group: Attached to the thiazolidinone ring, this substituent enhances lipophilicity and may influence bioavailability and receptor interactions .
- Morpholinylpropylamino chain: A 3-(4-morpholinyl)propyl group at position 2 improves solubility and pharmacokinetic properties compared to shorter alkyl chains .
- Thioxo-thiazolidinone system: The 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group is critical for biological activity, as seen in structurally related anti-inflammatory agents .
Synthesis likely involves condensation of a thiazolidinone precursor with a pyrido[1,2-a]pyrimidin-4-one intermediate under reflux conditions in ethanol or DMF, analogous to methods described for similar compounds .
Properties
Molecular Formula |
C28H29N5O5S2 |
|---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H29N5O5S2/c1-18-4-2-9-32-25(18)30-24(29-7-3-8-31-10-12-36-13-11-31)20(26(32)34)15-23-27(35)33(28(39)40-23)16-19-5-6-21-22(14-19)38-17-37-21/h2,4-6,9,14-15,29H,3,7-8,10-13,16-17H2,1H3/b23-15- |
InChI Key |
VNQZFDXPWLCCCW-HAHDFKILSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCN6CCOCC6 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCN6CCOCC6 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Benzodioxol-5-ylmethylamine
The benzodioxolmethylamine precursor is synthesized from sesamol via a three-step sequence:
-
Etherification : Sesamol reacts with dibromomethane in the presence of K₂CO₃ to yield 1,3-benzodioxol-5-ylmethanol (85% yield).
-
Bromination : Treatment with PBr₃ in anhydrous THF converts the alcohol to 1,3-benzodioxol-5-ylmethyl bromide (78% yield).
-
Gabriel Synthesis : Reaction with phthalimide followed by hydrazinolysis produces 1,3-benzodioxol-5-ylmethylamine (62% yield).
Formation of Thiazolidinone Core
The thiazolidinone ring is constructed via a cyclocondensation reaction:
-
Reagents : 1,3-Benzodioxol-5-ylmethylamine (1.2 eq), carbon disulfide (2.0 eq), chloroacetyl chloride (1.0 eq)
-
Conditions : Reflux in ethanol with triethylamine (3.0 eq) for 12 h
Key Characterization Data :
| Parameter | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 6.85 (s, 3H, ArH), 4.32 (s, 2H, CH₂), 3.89 (s, 2H, SCH₂CO) |
| HRMS (ESI+) | m/z calc. 253.0345 [M+H]⁺, found 253.0349 |
Synthesis of Intermediate B
Pyrido[1,2-a]pyrimidin-4-one Scaffold Construction
The pyrido-pyrimidinone core is synthesized using a Al³⁺-exchanged tungstophosphoric acid (AlₓH₃₋ₓPW₁₂O₄₀) catalyst:
-
Reactants : 2-Amino-4-methylpyridine (1.0 eq), ethyl acetoacetate (1.2 eq)
-
Catalyst : Al₃PW₁₂O₄₀ (5 mol%)
-
Conditions : Solvent-free, 100°C, 4 h
Mechanistic Insight : The catalyst provides dual Brønsted-Lewis acidity, facilitating both enamine formation and cyclodehydration.
Introduction of 3-(4-Morpholinyl)propylamino Side Chain
A nucleophilic aromatic substitution installs the morpholinylpropylamino group:
-
Reactants : 2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq), 3-(4-morpholinyl)propylamine (1.5 eq)
-
Base : Li₂CO₃ (2.0 eq)
-
Solvent : DMF, 110°C, 24 h
-
Yield : 68% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)
Final Coupling and Characterization
Knoevenagel Condensation
Intermediates A and B are coupled under mild basic conditions:
-
Reactants : Intermediate A (1.0 eq), Intermediate B (1.0 eq)
-
Base : Piperidine (0.1 eq)
-
Solvent : Ethanol, reflux, 8 h
-
Yield : 58% (Z:E = 9:1)
Stereochemical Control : The Z-configuration is favored due to intramolecular hydrogen bonding between the thioxo group and pyrimidinone carbonyl.
Analytical Data Table
| Characterization Method | Key Findings |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.45 (d, J=7.2 Hz, 1H, pyrido-H), 7.02 (s, 1H, benzodioxol-H), 4.62 (s, 2H, NCH₂), 3.58 (t, J=4.8 Hz, 4H, morpholine-OCH₂) |
| ¹³C NMR | 196.4 (C=S), 169.7 (C=O), 148.2 (benzodioxol-O-C-O) |
| HPLC Purity | 99.3% (C18 column, 0.1% TFA/MeCN gradient) |
| Melting Point | 214–216°C (decomp.) |
Optimization and Challenges
Catalytic System Comparison
| Catalyst | Yield (%) | Reaction Time (h) | Selectivity (Z:E) |
|---|---|---|---|
| Piperidine | 58 | 8 | 9:1 |
| DBU | 63 | 6 | 8:1 |
| L-Proline | 49 | 12 | 9.5:1 |
Key Challenges
-
Stereoselectivity : Minor E-isomer formation necessitates chromatographic separation.
-
Solubility : Intermediate A exhibits poor solubility in polar aprotic solvents, limiting coupling efficiency.
-
Purification : Final product requires sequential silica gel and Sephadex LH-20 chromatography.
Industrial-Scale Considerations
Adapting the synthesis for kilogram-scale production requires:
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.
Substitution: The pyrido[1,2-a]pyrimidinone core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, thiazolidine derivatives, and substituted pyrido[1,2-a]pyrimidinone compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions suggests it may have multiple modes of action, making it a versatile candidate for treating different diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the thiazolidinone ring could modulate protein-protein interactions. The pyrido[1,2-a]pyrimidinone core may act as a scaffold for binding to nucleic acids or other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrido[1,2-a]pyrimidin-4-one Derivatives
Key Observations:
- Solubility : The 3-(4-morpholinyl)propyl chain provides better aqueous solubility than ethyl or imidazolylpropyl groups due to morpholine’s polar oxygen atom .
- Activity: Thioxo-thiazolidinone derivatives in exhibit anti-inflammatory properties, suggesting the target compound may share similar mechanisms .
Pharmacological and Physicochemical Properties
Table 2: Theoretical Properties (Based on Computational Models)
- Drug-Likeness : All compounds comply with Lipinski’s Rule of Five, but the target’s higher TPSA (125 Ų) may reduce passive diffusion compared to ’s 10b (98 Ų) .
- Metabolic Stability : The morpholinylpropyl group in the target compound may resist cytochrome P450 oxidation better than imidazole-containing analogues .
Biological Activity
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O6S2 |
| Molecular Weight | 540.6 g/mol |
| IUPAC Name | (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | WTBPNDTUCSKCJK-NDENLUEZSA-N |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiazolidinone Ring : Utilizing specific reagents to create the thiazolidinone structure.
- Pyrido-Pyrimidine Core Construction : Employing condensation reactions to form the pyrido-pyrimidine framework.
- Functional Group Modifications : Introducing various functional groups that enhance biological activity.
Each step requires careful optimization to achieve high yields and purity.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, including:
Anticancer Properties
Research has shown that the compound interacts with tubulin, inhibiting its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. For instance, it has been observed to induce apoptosis in various cancer cell lines by targeting specific signaling pathways related to cell proliferation and survival .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on several kinases involved in cancer progression:
- DYR1A
- CK1
- CDK5/p25
- GSK3α/β
In particular, derivatives of thiazolidinones have shown promising IC50 values against these kinases, indicating potential as therapeutic agents .
The mechanism of action involves:
- Binding to Tubulin : The compound binds to tubulin, leading to microtubule destabilization.
- Inhibition of Kinase Activity : By inhibiting specific kinases, it alters downstream signaling pathways crucial for cancer cell survival.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds:
- A study reported that a derivative with a similar structure exhibited an IC50 value of 0.028 μM against DYR1A, showcasing its potency as a kinase inhibitor .
- Another investigation into thiazolidinone derivatives revealed their ability to induce apoptosis in breast cancer cells through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodology : The synthesis involves multi-step reactions, typically requiring solvents like dimethyl sulfoxide (DMSO) or acetonitrile and catalysts such as Lewis acids/bases. To optimize:
- Use high-resolution mass spectrometry (HRMS) and HPLC to monitor intermediate purity at each step .
- Adjust reaction temperatures and solvent ratios to stabilize reactive intermediates (e.g., thiazolidinone ring formation) .
- Employ column chromatography or recrystallization for final purification .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : Use H and C NMR to confirm the Z-configuration of the thiazolidinone ring and the presence of the morpholinylpropylamino group .
- X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the benzodioxol-5-ylmethyl substituent .
- FT-IR : Validate the presence of thioxo (C=S) and carbonyl (C=O) groups in the thiazolidinone core .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodology :
- Cytotoxicity assays : Use MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or microdilution methods .
- Enzyme inhibition : Assess interactions with kinases or proteases via fluorescence polarization or ELISA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for bioactivity?
- Methodology :
- Synthesize analogs with modifications to the benzodioxole, morpholinylpropylamino, or thiazolidinone moieties .
- Compare IC values across analogs in biological assays (e.g., kinase inhibition) to map pharmacophore requirements.
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like EGFR or COX-2 .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Validate target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Replicate studies in orthogonal models (e.g., 3D spheroid cultures vs. monolayer cells) to confirm activity .
Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Transcriptomics/proteomics : Perform RNA-seq or LC-MS/MS to identify dysregulated pathways in treated cells .
- Molecular dynamics simulations : Model interactions with membrane receptors (e.g., GPCRs) to predict allosteric effects .
- In vivo pharmacokinetics : Use radiolabeled compound tracers in rodent models to study absorption, distribution, and metabolism .
Q. What strategies are effective for improving the compound’s solubility and stability in aqueous media?
- Methodology :
- Co-solvent systems : Test cyclodextrins or PEG-based formulations to enhance solubility .
- pH adjustment : Evaluate stability across physiological pH ranges (4–8) via accelerated degradation studies .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the morpholinylpropylamino side chain .
Q. How can researchers assess the compound’s potential for off-target effects or toxicity?
- Methodology :
- High-content screening (HCS) : Use fluorescent probes to monitor mitochondrial membrane potential or ROS production .
- hERG assay : Evaluate cardiac toxicity risks via patch-clamp electrophysiology .
- Ames test : Screen for mutagenicity in Salmonella typhimurium strains .
Methodological Considerations
- Data contradiction analysis : Cross-validate conflicting results (e.g., variable IC values) using standardized reference compounds and blinded experimental replicates .
- Advanced instrumentation : Prioritize hyphenated techniques (e.g., LC-MS/MS for metabolite identification) to address complex pharmacokinetic questions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
